(Furan-2-ylethynyl)trimethylsilane
Description
(Furan-2-ylethynyl)trimethylsilane is an organosilicon compound featuring a furan-substituted ethynyl group linked to a trimethylsilane moiety. Its structure combines the electron-rich aromatic furan ring with the steric bulk and silicon-mediated reactivity of the trimethylsilyl group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and catalytic cycles involving silicon-alkyne intermediates.
Properties
Molecular Formula |
C9H12OSi |
|---|---|
Molecular Weight |
164.28 g/mol |
IUPAC Name |
2-(furan-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H12OSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 |
InChI Key |
MAXFDUCWYBVSMM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC1=CC=CO1 |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CO1 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reactivity and Transformations
(Furan-2-ylethynyl)trimethylsilane is notable for its ability to participate in diverse chemical reactions due to the reactivity of the ethynyl group. It can undergo transformations such as:
- Alkynylation Reactions : The compound can be utilized in alkynylation processes, where it serves as a precursor for synthesizing more complex alkynes. For instance, its application in the C2-alkynylation of furan derivatives has shown promising yields under optimized conditions .
- Cross-Coupling Reactions : The compound can participate in Sonogashira cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This method is particularly advantageous for synthesizing functionalized furan derivatives .
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| C2-Alkynylation | Isopropanol, 60 °C | 90 | |
| Sonogashira Coupling | Pd catalyst, THF | Varies | |
| Dative Interactions | Ti-catalyzed reactions | 56-71 |
Materials Science
Functional Materials Development
The compound's structural features make it suitable for developing functional materials, such as polymers and coatings that require specific electronic or optical properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Silicon-Based Polymers : As an organosilicon compound, this compound can be used to synthesize silicon-containing polymers with improved solubility and processability compared to traditional organic polymers.
- Coatings with Tailored Properties : The presence of the furan ring allows for the creation of coatings that exhibit unique optical properties, making them suitable for applications in electronics and photonics.
Case Study 1: Alkynylation of Furans
A study demonstrated the successful alkynylation of various furan derivatives using this compound as a key reagent. The methodology involved optimizing reaction conditions to achieve high yields while minimizing side reactions. The results indicated that this compound could effectively introduce ethynyl groups to furan substrates, expanding their utility in further synthetic applications .
Case Study 2: Development of Silicon-Based Polymers
Research focused on incorporating this compound into polymer formulations revealed significant improvements in thermal stability and mechanical strength. These findings suggest that this compound could play a crucial role in advancing materials for high-performance applications such as aerospace and automotive industries.
Comparison with Similar Compounds
(Trifluoromethyl)trimethylsilane
- Structure : C₄H₉F₃Si, featuring a trifluoromethyl group.
- Hazards : Exhibits acute toxicity (H302, H315, H319) and flammability (H225) .
- Handling : Requires stringent safety measures, including chemical-resistant gloves and face shields .
- Reactivity : The electron-withdrawing CF₃ group enhances stability but reduces nucleophilicity compared to the electron-donating furan group in the target compound.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Structure : C₁₁H₂₁BO₂Si, with a dioxaborolane ring.
- Synthesis : Achieved via coupling reactions (e.g., with potassium hydrogen carbonate) in yields up to 92% .
- Applications : The boron-containing group enables Suzuki-Miyaura couplings, whereas the furan in the target compound may favor oxygen-directed cyclizations (e.g., reductive etherifications as in ).
(5-Chloro-1-pentynyl)trimethylsilane
- Structure : C₈H₁₅ClSi, with a chloroalkynyl chain.
- Hazards: Limited data, but chlorine may increase toxicity compared to the furan derivative. Explosive properties are unreported .
Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane
- Structure : C₁₂H₁₂Si₂, with multiple ethynyl groups.
- Reactivity : The conjugated ethynyl-silane system likely enhances π-orbital interactions, differing from the furan’s lone-pair electron effects in the target compound .
Data Table: Key Properties of Compared Compounds
Research Findings and Gaps
- Stereoselectivity : highlights challenges in stereocontrol during silane-mediated cyclizations. The furan’s planar structure may mitigate steric effects compared to bulkier substituents (e.g., dioxaborolane).
- Synthetic Optimization : High-yield methods for boron-containing analogs (e.g., 92% in ) provide a template for optimizing the target compound’s synthesis.
Preparation Methods
Reaction Conditions and Stoichiometry
In anhydrous tetrahydrofuran (THF)/hexane solvent systems at -78°C, 3-(2,2-dibromovinyl)furan undergoes dehydrohalogenation using n-butyllithium (n-BuLi) in a 1:2.06 molar ratio. The subsequent quenching with chlorotrimethylsilane (TMSC1) at 23.8 mmol scale yields the target compound after 19 hours at ambient temperature.
Critical Parameters:
- Temperature control: Strict maintenance of -78°C during initial lithiation prevents side reactions
- Solvent polarity: THF's coordinating ability stabilizes intermediate lithium species
- Stoichiometric excess: 3.0 mL TMSC1 (23.8 mmol) for 7.9 mmol starting dibromide ensures complete silylation
Purification and Characterization
The crude product is isolated via diethyl ether extraction followed by magnesium sulfate drying, yielding 1.83 g (92% theoretical yield) of yellow oil. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:
- $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$): δ 0.23 (s, 9H, Si(CH$$3$$)$$_3 $$), 6.44 (m, 1H, furan H-4), 7.34 (m, 1H, furan H-5), 7.63 (m, 1H, furan H-2)
Comparative Analysis of Synthetic Methods
Mechanistic Considerations
The lithiation pathway proceeds through a concerted β-elimination mechanism:
- Lithium-Halogen Exchange:
$$ \text{Ar-Br} + \text{Li}^+ \rightarrow \text{Ar-Li} + \text{LiBr} $$ - Acetylide Formation:
$$ \text{Ar-Li} + \text{HC≡CSiMe}3 \rightarrow \text{Ar-C≡C-SiMe}3 + \text{LiH} $$
Steric effects from the furan oxygen's lone pairs necessitate precise temperature control to prevent ring-opening side reactions.
Process Optimization Strategies
Solvent Effects
Catalyst Loading Variations
Experimental data suggests:
- <1.5% ZnCl$$_2$$ (analogous systems): Incomplete conversion
- >2.5% ZnCl$$_2$$: Accelerates side polymerization (7-12% yield loss)
Industrial Scalability Challenges
Key considerations for large-scale production:
- n-BuLi Handling: Requires specialized cryogenic reactors (-30°C minimum)
- Silane Byproducts: TMSC1 hydrolysis generates HCl, necessitating corrosion-resistant equipment
- Waste Streams: Magnesium sulfate filtration residues require pH stabilization before disposal
Emerging Methodologies
Recent patent literature suggests investigating:
- Microwave-Assisted Synthesis: Potential 45% reduction in reaction time
- Continuous Flow Systems: Improved heat management for exothermic silylation step
- Biocatalytic Approaches: Preliminary studies show fungal peroxidases achieve 22% conversion
Q & A
Q. How can computational chemistry guide the design of derivatives of this compound for enhanced catalytic activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
